N-(1H-indol-6-yl)-2,4,6-trimethylbenzenesulfonamide
Overview
Description
N-(1H-indol-6-yl)-2,4,6-trimethylbenzenesulfonamide is a compound that features an indole moiety fused with a benzenesulfonamide group. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals . The presence of the sulfonamide group further enhances its potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 6-aminoindole with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it can participate in electrophilic aromatic substitution reactions.
Nucleophilic substitution: The sulfonamide group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole moiety.
Common Reagents and Conditions
Electrophilic substitution: Reagents like bromine or nitric acid can be used under mild conditions.
Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Electrophilic substitution: Halogenated or nitrated derivatives of the indole ring.
Nucleophilic substitution: Various substituted sulfonamides.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced forms of the indole or sulfonamide groups.
Scientific Research Applications
N-(1H-indol-6-yl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-6-yl)benzenesulfonamide
- N-(1H-indol-6-yl)-2,4-dimethylbenzenesulfonamide
- N-(1H-indol-6-yl)-2,4,6-trimethylbenzenesulfonamide
Uniqueness
This compound is unique due to the presence of three methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity and potentially improve its ability to cross biological membranes .
Properties
IUPAC Name |
N-(1H-indol-6-yl)-2,4,6-trimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-11-8-12(2)17(13(3)9-11)22(20,21)19-15-5-4-14-6-7-18-16(14)10-15/h4-10,18-19H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABXUMMKRMSSIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)C=CN3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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